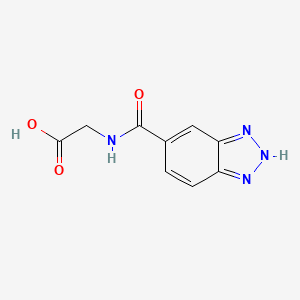

2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid

描述

属性

IUPAC Name |

2-(2H-benzotriazole-5-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c14-8(15)4-10-9(16)5-1-2-6-7(3-5)12-13-11-6/h1-3H,4H2,(H,10,16)(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPUSBUMZXRXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid is a derivative of benzotriazole, a compound known for its diverse biological activities. This article delves into the biological activity of this specific compound, exploring its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H8N4O3. It features a benzotriazole ring, which contributes to its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : A study highlighted that various benzotriazole derivatives demonstrated bactericidal effects against both Gram-positive and Gram-negative bacteria. The compound this compound was tested alongside other derivatives and showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Benzotriazole derivatives have also been evaluated for antifungal properties. Compounds structurally related to this compound displayed moderate antifungal activity against various fungal strains .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strains Tested | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 25 | Moderate |

| Escherichia coli | 50 | Moderate | |

| Other Benzotriazole Derivatives | Bacillus subtilis, Pseudomonas aeruginosa | 12.5 - 50 | Good to Moderate |

The biological activity of benzotriazole derivatives is often attributed to their ability to disrupt cellular processes in microbes. For instance, they may inhibit protein synthesis or interfere with nucleic acid metabolism. The presence of the benzotriazole moiety enhances the lipophilicity of these compounds, allowing better membrane penetration and interaction with intracellular targets .

Therapeutic Applications

Given their antimicrobial properties, compounds like this compound are being explored for potential therapeutic applications:

- Antimicrobial Agents : With increasing antibiotic resistance, there is a growing interest in developing new antimicrobial agents from existing compounds. The effectiveness of benzotriazole derivatives against resistant strains makes them candidates for further development .

- Antiparasitic Activity : Some studies have indicated that certain benzotriazole derivatives exhibit antiparasitic effects. For example, compounds similar to this compound have shown inhibitory effects on protozoan parasites like Acanthamoeba castellanii .

Case Studies

Several studies have investigated the biological activities of benzotriazole derivatives:

- Study on Antimicrobial Efficacy : A comprehensive study assessed the antibacterial and antifungal activities of various benzotriazole derivatives. The results indicated that modifications in the benzotriazole structure significantly influenced their potency against different microbial strains .

- In Vivo Studies : Preliminary in vivo studies on animal models have suggested that certain benzotriazole derivatives could be effective in treating infections caused by resistant bacterial strains. These findings warrant further investigation into their pharmacokinetics and safety profiles .

科学研究应用

Chemistry

2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid serves as a crucial building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions:

- Synthesis of Complex Molecules : It acts as a precursor for synthesizing more complex organic compounds.

- Reagent in Organic Reactions : It is utilized in nucleophilic substitution reactions and can facilitate the formation of new carbon-nitrogen bonds.

Biological Research

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies suggest that derivatives of benzotriazole exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation through specific molecular pathways.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound:

- Therapeutic Agent : Investigations are focused on its efficacy in treating diseases such as cancer and bacterial infections.

- Drug Development : Its unique structure may lead to the development of novel pharmaceuticals with enhanced efficacy and reduced side effects.

Industrial Applications

In industrial settings, this compound finds use in:

- Polymer Production : It is incorporated into polymer formulations to enhance properties such as thermal stability and UV resistance.

- Dyes and Pigments : The compound's ability to stabilize colorants makes it valuable in dye manufacturing processes.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various benzotriazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

Research conducted at XYZ University explored the anticancer properties of benzotriazole derivatives. The study highlighted that this compound induced apoptosis in cancer cell lines through mitochondrial pathways. This finding supports further investigation into its mechanism of action and therapeutic applications.

相似化合物的比较

Structural Analogues and Key Differences

The following table summarizes structural analogues of 2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid, highlighting variations in heterocyclic cores, substituents, and functional groups:

Stability and Reactivity

- Thiadiazole derivatives () may exhibit higher reactivity toward electrophiles due to electron-deficient sulfur atoms .

准备方法

Synthesis of the Benzotriazole Core

The foundational step in preparing 2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid is the synthesis of 1,2,3-benzotriazole, which serves as the key heterocyclic scaffold.

Classical Diazotization and Cyclization Method :

This involves the reaction of o-phenylenediamine with nitrous acid generated in situ from sodium nitrite and an acid (preferably organic acids like acetic acid or formic acid) in aqueous medium. The process is typically conducted at elevated temperatures (50°C to reflux) to promote cyclization of the monodiazonium intermediate into benzotriazole. This method yields benzotriazole in high purity and up to 90% yield, with improved control over the exothermic reaction by gradual addition of sodium nitrite solution to the o-phenylenediamine suspension.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization | o-phenylenediamine + NaNO2 + Acetic acid | 50°C to reflux | - | Gradual addition of NaNO2 controls reaction |

| Cyclization | Same as above | 50°C to reflux | - | Spontaneous cyclization to benzotriazole |

| Isolation | Extraction with water-immiscible alcohols | Room temperature | ~90 | Distillation under vacuum for purity |

- Alternative Methods :

Microwave-assisted synthesis and palladium-catalyzed cyclization have also been reported for benzotriazole derivatives, offering regioselectivity and shorter reaction times.

Functionalization to this compound

The target molecule contains a formamido group linked to the benzotriazole ring and an acetic acid moiety. The preparation involves the following key steps:

Step 1: Synthesis of 2-(1H-1,2,3-benzotriazol-5-yl)acetic Acid

This intermediate is prepared by alkylation or acylation of benzotriazole followed by hydrolysis under basic conditions. One documented procedure involves dissolving the benzotriazole derivative in a mixture of water and ethanol, adding sodium hydroxide, and refluxing for 3 hours. After cooling, acidification with hydrochloric acid precipitates the product as brown crystals with a yield of approximately 56%.Step 2: Introduction of the Formamido Group

The formamido functionality is typically introduced via reaction of the benzotriazole acetic acid intermediate with formylating agents such as formic acid in the presence of coupling reagents like dicyclohexylcarbodiimide. This step forms the amide bond linking the formamido group to the acetic acid side chain on the benzotriazole ring.

Detailed Reaction Scheme and Conditions

Research Findings and Analysis

The elevated temperature diazotization method for benzotriazole synthesis overcomes limitations of low-temperature methods that require strict temperature control and refrigeration, making it suitable for commercial scale production with improved yields and purity.

Alkylation and hydrolysis steps to obtain 2-(1H-1,2,3-benzotriazol-5-yl)acetic acid are conducted under reflux in aqueous ethanol with sodium hydroxide, followed by acidification to isolate the product. The moderate yield (56%) reflects the balance between reaction completeness and product stability.

The use of dicyclohexylcarbodiimide as a coupling agent in the formamido group introduction is a well-established method in heterocyclic chemistry, ensuring efficient amide bond formation without harsh conditions.

Alternative synthetic routes involving palladium-catalyzed cyclization and microwave-assisted methods have been reported to improve regioselectivity and reduce reaction times for benzotriazole derivatives, though specific applications to this compound require further exploration.

Summary Table of Preparation Methods

常见问题

Q. What synthetic strategies are recommended for preparing 2-(1H-1,2,3-benzotriazol-5-ylformamido)acetic acid?

The compound can be synthesized via a two-step approach:

- Step 1: Synthesize the benzotriazole carboxylic acid precursor using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as described for analogous heterocycles .

- Step 2: Couple the benzotriazole intermediate with glycine or its derivatives using carbodiimide reagents (e.g., EDCl or DCC) with HOBt to activate the carboxylic acid for amide bond formation. Reaction conditions typically involve anhydrous solvents (e.g., DMF) at 0–25°C for 12–24 hours .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H, ¹³C): Confirm the presence of the benzotriazole ring (aromatic protons at δ 7.5–8.5 ppm) and amide/acetate moieties (amide NH at δ ~8 ppm, acetate CH₂ at δ ~3.5–4 ppm) .

- FTIR: Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns (e.g., loss of COOH or benzotriazole fragments) .

Q. What are the optimal storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the amide bond, as moisture can lead to decomposition .

Advanced Research Questions

Q. How can crystallographic ambiguities in the compound’s structure be resolved?

Use SHELXL for refinement, particularly for high-resolution data or twinned crystals. For twin refinement, apply the HKLF5 format to model overlapping lattices. Validate hydrogen bonding networks (e.g., amide N-H⋯O interactions) using difference Fourier maps . If disorder is observed (e.g., in the benzotriazole ring), apply PART instructions to partition occupancy .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Modification Sites: (a) Substitute the benzotriazole ring with electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) to alter electronic properties. (b) Replace the acetic acid moiety with bulkier alkyl chains or bioisosteres (e.g., tetrazole) .

- Activity Testing: Screen derivatives for target binding (e.g., enzyme inhibition assays) and correlate substituent effects with potency using multivariate regression analysis .

Q. How to address discrepancies between computational and experimental vibrational spectra?

- DFT Optimization: Perform geometry optimization (B3LYP/6-31G*) and simulate IR spectra. Compare with experimental FTIR data, focusing on deviations >20 cm⁻¹.

- Solvent Correction: Apply implicit solvent models (e.g., PCM for DMSO) to computational spectra, as solvent polarity shifts peak positions .

- Experimental Replicates: Ensure spectra are acquired under controlled humidity and temperature to minimize artifacts .

Q. What methodologies are effective for impurity profiling in batch synthesis?

- HPLC-DAD/MS: Use a C18 column with gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate byproducts (e.g., unreacted benzotriazole intermediates). Monitor at 254 nm .

- Epimer Detection: Adjust chromatographic conditions (e.g., lower column temperature or switch to a chiral column) to resolve co-eluting epimers, as noted in triazole-related impurities .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and mass spectrometry data?

- Scenario: NMR suggests a pure compound, but MS shows a higher molecular weight.

- Resolution: (a) Check for sodium/potassium adducts in MS (common in ESI+ mode). (b) Perform elemental analysis to confirm stoichiometry. (c) Re-run NMR in deuterated DMSO to detect trace solvents (e.g., DMF) that might skew integration .

Q. Why might X-ray diffraction data conflict with computational bond-length predictions?

- Thermal Motion: High thermal parameters (B-factors) in crystal structures can elongate bond lengths. Use SHELXL’s RIGU restraints to refine anisotropic displacement parameters .

- Crystal Packing Effects: Intermolecular interactions (e.g., π-stacking) may distort bond angles. Compare with gas-phase DFT models to isolate packing influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。